1,4,4-Trimethylpiperidine
Description
1,4,4-Trimethylpiperidine (CAS: 34122-40-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₇N. It belongs to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. The compound features three methyl groups at positions 1, 4, and 4 of the piperidine ring, leading to distinct steric and electronic properties. Its synthesis has been reported via alkylation and reductive cyanation methods, which influence product distribution and stereochemistry . The compound is classified under HS code 2933990090 as a heterocyclic compound with nitrogen heteroatoms, indicating its regulatory handling as a specialty chemical .
Properties
IUPAC Name |
1,4,4-trimethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2)4-6-9(3)7-5-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHCTKAJYQOXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143121 | |
| Record name | 1,4,4-Trimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-84-5 | |
| Record name | 1,4,4-Trimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,4-Trimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 2,4,6-Trimethylpiperidine
1,4,4-Trimethylpiperidine shares its molecular formula (C₈H₁₇N) with structural isomers such as 2,4,6-trimethylpiperidine (CAS: 21974-48-1). Key differences arise from the positioning of methyl groups:
The symmetric substitution in 2,4,6-trimethylpiperidine may enhance thermal stability, while the asymmetric substitution in this compound could influence reactivity in catalytic or synthetic applications.
Physicochemical Properties
These properties are critical for applications requiring volatility control, such as solvent use or gas-phase reactions. The absence of analogous data for this compound underscores the need for further experimental characterization.
Regulatory and Commercial Context
This compound is categorized under HS code 2933990090, aligning it with nitrogen heterocycles used in research and pharmaceuticals. In contrast, derivatives like this compound-2,5-dione (CAS: 3D-CVD03355) are marketed as specialty building blocks for organic synthesis, priced at €855.00/50mg. This highlights the commercial niche of methylated piperidines in high-value applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
